molecular formula C8H9N3O2 B13583033 2-(Azetidin-3-yl)-5-nitropyridine

2-(Azetidin-3-yl)-5-nitropyridine

Cat. No.: B13583033
M. Wt: 179.18 g/mol
InChI Key: JTQTZIQUGVHVQA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-nitropyridine is a heterocyclic compound that features both an azetidine ring and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-nitropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward and efficient route to obtain the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of green and sustainable chemistry principles is often emphasized to minimize environmental impact and enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and nitropyridine moiety contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-5-nitropyridine is unique due to the presence of both an azetidine ring and a nitropyridine moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-nitropyridine

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9H,3-4H2

InChI Key

JTQTZIQUGVHVQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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